1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine
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Overview
Description
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple chloroethyl groups and a phthalazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phthalazine-1,4-diamine with 4-[bis(2-chloroethyl)amino]benzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced chloroethyl groups.
Scientific Research Applications
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
PX-478: An inhibitor of hypoxia-inducible factor-1 (HIF-1) with anticancer properties.
N,N-bis(2-chloroethyl)benzene-1,4-diamine: A related compound with similar chemical properties.
Uniqueness
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core and the presence of multiple chloroethyl groups, which confer specific chemical reactivity and biological activity. Its ability to form covalent bonds with DNA and inhibit cell proliferation distinguishes it from other similar compounds.
Properties
CAS No. |
27818-66-2 |
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Molecular Formula |
C30H32Cl4N8 |
Molecular Weight |
646.4 g/mol |
IUPAC Name |
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C30H32Cl4N8/c31-13-17-41(18-14-32)25-9-5-23(6-10-25)21-35-37-29-27-3-1-2-4-28(27)30(40-39-29)38-36-22-24-7-11-26(12-8-24)42(19-15-33)20-16-34/h1-12,21-22H,13-20H2,(H,37,39)(H,38,40) |
InChI Key |
CAMLFZBPGVUOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)N(CCCl)CCCl)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
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